molecular formula C13H17N B15214494 3-Methyl-2,3,4,4a,9,9a-hexahydro-1h-carbazole CAS No. 6731-87-9

3-Methyl-2,3,4,4a,9,9a-hexahydro-1h-carbazole

Cat. No.: B15214494
CAS No.: 6731-87-9
M. Wt: 187.28 g/mol
InChI Key: SODRAWBDYLZLOQ-UHFFFAOYSA-N
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Description

3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a hexahydro structure, indicating the presence of six hydrogen atoms added to the carbazole core, enhancing its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the hydrogenation of 3-Methylcarbazole. The process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure complete hydrogenation without over-reduction or degradation of the carbazole core.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of robust catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of fully saturated carbazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various carbazole derivatives with altered electronic and steric properties, making them suitable for different applications in materials science and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with various molecular targets. In organic electronics, it acts as an electron donor, facilitating charge transport in devices like OLEDs and OPVs. In pharmaceuticals, it interacts with specific enzymes and receptors, modulating biological pathways to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and pharmaceuticals, where precise control over molecular interactions is crucial .

Properties

CAS No.

6731-87-9

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

InChI

InChI=1S/C13H17N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-5,9,11,13-14H,6-8H2,1H3

InChI Key

SODRAWBDYLZLOQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C3=CC=CC=C3N2

Origin of Product

United States

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